Ethyl 2-Anilinocyclopentanecarboxylate
Description
Ethyl 2-anilinocyclopentanecarboxylate is a cyclopentane-derived compound featuring an ethyl ester group at the carboxylate position and an anilino (phenylamino) substituent at the 2-position of the cyclopentane ring. Its structure combines aromatic and aliphatic moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl 2-anilinocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-9-6-10-13(12)15-11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPNXJMZTWTKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl 2-Anilinocyclopentanecarboxylate can be synthesized from Ethyl 2-oxocyclopentanecarboxylate and Aniline . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Ethyl 2-Anilinocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
Ethyl 2-Anilinocyclopentanecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism by which Ethyl 2-Anilinocyclopentanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and application. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between Ethyl 2-anilinocyclopentanecarboxylate and its analogs:
Key Observations:
This could enhance binding affinity in biological systems . Ethyl 2-benzamidocyclopentene-1-carboxylate features a benzamide group, which may confer greater hydrolytic stability compared to the anilino group .
Steric and Stereochemical Effects: The stereoisomer Ethyl (1R,2R)-2-aminocyclopentanecarboxylate highlights the role of chirality in pharmacological activity, suggesting that this compound’s stereochemistry (if present) could significantly influence its applications .
Biological Activity
Ethyl 2-Anilinocyclopentanecarboxylate (CAS No. 101114-33-4) is a cyclic compound classified under anilinocarboxylates. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications. The molecular formula of this compound is , with a molecular weight of .
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules and pathways. While detailed mechanisms are still under investigation, initial studies suggest that the compound may influence various biological responses through:
- Target Interactions : Binding to specific receptors or enzymes.
- Biochemical Pathways : Modulating signaling pathways that could lead to therapeutic effects.
Research Findings
Recent studies have explored the potential of this compound in several biological contexts:
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds in the anilinocarboxylate class. Below is a table summarizing some key characteristics:
| Compound Name | Molecular Formula | Molecular Weight | Notable Activities |
|---|---|---|---|
| This compound | C14H19NO2 | 233.31 g/mol | Potential antineoplastic |
| Ethyl 2-(phenylamino)cyclopentane-1-carboxylate | C15H19N | 233.32 g/mol | Anticancer |
| Cyclopentanecarboxylic acid, 2-(phenylamino)-, ethyl ester | C14H17NO2 | 233.30 g/mol | CNS activity |
Future Directions
Given the preliminary findings regarding this compound's biological activities, future research should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To elucidate the specific molecular interactions and pathways involved.
- Structure-Activity Relationship (SAR) Analysis : To optimize derivatives for enhanced biological efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
